(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is a chiral compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 2-methoxyacetophenone with a chiral borane complex can yield the desired chiral alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: The major product is 2-methoxyacetophenone.
Reduction: The major product is 2-methoxyphenylethylamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylethanols.
Scientific Research Applications
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-methoxyphenyl)ethanol
- 2-methoxyphenylethylamine
- 2-methoxyacetophenone
Uniqueness
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(1S)-2-amino-1-(2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKFOKAPPGUOP-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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